molecular formula C10H16N4O B11895428 1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,2,4-oxadiazol-5-yl)- CAS No. 646056-40-8

1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,2,4-oxadiazol-5-yl)-

Cat. No.: B11895428
CAS No.: 646056-40-8
M. Wt: 208.26 g/mol
InChI Key: SOQHPNYLNGYAEJ-UHFFFAOYSA-N
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Description

1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,2,4-oxadiazol-5-yl)- is a spirocyclic compound characterized by a bicyclic core structure (spiro[4.4]nonane) with two nitrogen atoms at positions 1 and 5. The 7-methyl group and the 1,2,4-oxadiazol-5-yl substituent introduce steric and electronic modifications that influence its physicochemical and biological properties. Spiro compounds like this are of significant interest in medicinal chemistry due to their conformational rigidity, which can enhance binding selectivity and metabolic stability .

Properties

CAS No.

646056-40-8

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

5-(7-methyl-1,7-diazaspiro[4.4]nonan-1-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C10H16N4O/c1-13-6-4-10(7-13)3-2-5-14(10)9-11-8-12-15-9/h8H,2-7H2,1H3

InChI Key

SOQHPNYLNGYAEJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1)CCCN2C3=NC=NO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(7-methyl-1,7-diazaspiro[4.4]nonan-1-yl)-1,2,4-oxadiazole typically involves the formation of the spirocyclic core followed by the introduction of the oxadiazole ring. One common synthetic route includes:

    Formation of the Spirocyclic Core: This step involves the cyclization of appropriate precursors to form the 1,7-diazaspiro[4.4]nonane structure.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced through cyclization reactions involving hydrazides and carboxylic acids or their derivatives under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. These methods often include:

    Batch or Continuous Flow Processes: To ensure consistent quality and high yield.

    Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-(7-Methyl-1,7-diazaspiro[4.4]nonan-1-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The oxadiazole ring can participate in substitution reactions, where substituents on the ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

5-(7-Methyl-1,7-diazaspiro[4.4]nonan-1-yl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It is used in studies to understand its interactions with various biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 5-(7-methyl-1,7-diazaspiro[4.4]nonan-1-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, leading to altered biochemical pathways.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, affecting cellular signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound’s spiro[4.4]nonane core is shared with several analogs, but differences in substituents lead to distinct properties. Key structural analogs include:

Compound Name Substituents Molecular Formula Key Features/Applications Reference
2-Oxa-7-azaspiro[4.4]nonane 2-oxa, 7-aza C₇H₁₃NO Oxygen-containing spiro core; used in scaffold diversification
7-(3-Pyridinyl)-1,7-diazaspiro[4.4]nonane 7-(3-pyridinyl) C₁₂H₁₆N₄ Exhibits enantiomeric separation; pharmaceutical applications
2-(1,7-Diazaspiro[4.4]nonan-7-yl)-1,3,4-oxadiazole 1,3,4-oxadiazole at position 2 C₉H₁₄N₄O Oxadiazole substituent for potential bioactivity
7-Methyl-1-pyrazinyl-1,7-diazaspiro[4.4]nonane Pyrazinyl group at position 1 C₁₂H₁₈N₄ Pyrazine substituent; computational studies available
  • Substituent Impact: Oxadiazole vs. In contrast, pyridinyl (e.g., ) or pyrazinyl substituents introduce basic nitrogen atoms, altering solubility and bioavailability. Positional Isomerism: The placement of substituents (e.g., oxadiazole at position 1 in the target vs. position 2 in ) affects steric hindrance and electronic distribution, influencing receptor affinity .

Physicochemical Properties

  • Solubility and Stability : The 1,2,4-oxadiazole group may reduce solubility compared to pyridinyl analogs due to its lower basicity. However, the methyl group at position 7 could improve lipophilicity, enhancing membrane permeability .
  • Thermal Stability : Spirocyclic compounds generally exhibit high thermal stability due to their rigid structures, making them suitable for formulation .

Biological Activity

1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,2,4-oxadiazol-5-yl)- is a nitrogen-containing heterocyclic compound with a unique spiro structure that incorporates two nitrogen atoms and an oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating neurotransmitter release and its interactions with various biological systems. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C10H16N4O
  • Molar Mass : 208.26 g/mol
  • CAS Number : 646056-40-8

Structure

The compound features a spirocyclic structure which allows for diverse interactions within biological systems. The presence of the oxadiazole ring enhances its chemical properties and biological activities.

1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,2,4-oxadiazol-5-yl)- has been shown to interact with several neurotransmitter systems. Research indicates that it may influence neurotransmitter release, potentially providing therapeutic benefits in conditions such as anxiety and depression.

Neurotransmitter Modulation

Studies have demonstrated that this compound can modulate the release of neurotransmitters such as serotonin and dopamine. These interactions suggest a mechanism that could be beneficial in treating mood disorders.

Therapeutic Potential

The unique structure of 1,7-Diazaspiro[4.4]nonane derivatives positions them as potential candidates for drug development targeting various neurological disorders:

  • Anxiolytic Effects : Preliminary studies indicate that the compound may exhibit anxiolytic properties through serotonin receptor modulation.
  • Antidepressant Activity : Its influence on dopamine pathways suggests potential applications in treating depression.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals distinct biological activities:

Compound NameStructure/FeaturesUnique Aspects
1-benzyl-1,7-diazaspiro[4.4]nonaneBenzyl group instead of oxadiazoleDifferent receptor binding profiles
7-(3-pyridyl)-1,7-diazaspiro[4.4]nonaneIncorporates a pyridine ringPotentially different pharmacological effects
3-(2-bromoethyl)-1,3-diazaspiro[4.4]nonaneBromoethyl substituentDistinct reactivity and biological activity

These comparisons highlight the unique properties of 1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,2,4-oxadiazol-5-yl)- due to its specific oxadiazole substitution.

In Vitro Studies

Research has shown that 1,7-Diazaspiro[4.4]nonane derivatives exhibit significant biological activities in vitro. For instance, studies have reported:

  • IC50 Values : The compound demonstrated effective inhibition at low concentrations across various assays.

In Vivo Efficacy

Animal models have been utilized to assess the therapeutic potential of this compound:

  • Xenograft Models : In studies using NCI-H1373 xenograft mouse models, compounds similar to 1,7-Diazaspiro[4.4]nonane were found to exhibit dose-dependent antitumor effects .

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